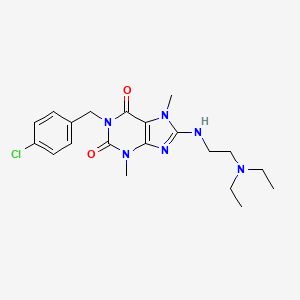
1-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27ClN6O2 and its molecular weight is 418.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a purine core with various substituents that may influence its biological activity. The presence of the 4-chlorobenzyl group and the diethylaminoethyl side chain suggests potential interactions with biological targets such as receptors or enzymes.
Preliminary studies indicate that this compound may interact with specific biological pathways:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling or metabolism.
- Receptor Modulation : The diethylamino group could facilitate binding to neurotransmitter receptors, enhancing or inhibiting their activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death), particularly in non-small cell lung carcinoma (NSCLC) models.
- Mechanistic Insights : The compound's ability to disrupt DNA synthesis and repair mechanisms has been highlighted as a key factor in its anticancer efficacy.
Neuropharmacological Effects
The diethylamino group suggests potential neuropharmacological effects:
- CNS Activity : Some studies suggest that similar compounds may act as central nervous system (CNS) stimulants or depressants depending on their structure.
- Behavioral Studies : Animal models have shown changes in behavior indicative of anxiolytic or antidepressant effects.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the efficacy of the compound against NSCLC.
- Methodology : Cell viability assays were performed using various concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Neuropharmacological Assessment :
- Objective : To assess the impact on anxiety-like behaviors in rodent models.
- Methodology : Behavioral tests such as the elevated plus maze were employed.
- Results : Administration of the compound resulted in increased time spent in open arms, suggesting anxiolytic effects.
Data Tables
| Study Type | Objective | Key Findings |
|---|---|---|
| Antitumor Activity | Evaluate efficacy against NSCLC | IC50 < 10 µM; significant apoptosis |
| Neuropharmacology | Assess anxiety-like behaviors | Increased open arm time in rodents |
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(24(19)3)18(28)27(20(29)25(17)4)13-14-7-9-15(21)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJIRDDWLXNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














